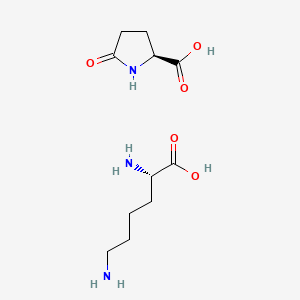

Lysine PCA

Description

Properties

CAS No. |

30657-38-6 |

|---|---|

Molecular Formula |

C11H21N3O5 |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H14N2O2.C5H7NO3/c7-4-2-1-3-5(8)6(9)10;7-4-2-1-3(6-4)5(8)9/h5H,1-4,7-8H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t5-;3-/m00/s1 |

InChI Key |

GSTSUZHIVMCRLR-RVZXSAGBSA-N |

SMILES |

C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

30657-38-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysine PCA; |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Lysine Pyrrolidone Carboxylic Acid and Analogues

Chemoenzymatic Synthesis Strategies for L-Lysine-PCA and Related Pyrrolidone Carboxylic Acid Derivatives

Chemoenzymatic approaches combine chemical and enzymatic steps to leverage the selectivity and efficiency of enzymes. For pyrrolidone carboxylic acid derivatives, chemoenzymatic methods have been explored. One strategy involves the chemical synthesis of an intermediate, followed by an enzyme-catalyzed reaction to achieve the desired product or stereochemistry. For instance, the synthesis of pyroglutamic acid fatty esters has been achieved through a two-step procedure involving the chemical synthesis of an alkyl ester intermediate, such as ethyl pyroglutamate, followed by a lipase-catalyzed alcoholysis reaction. researchgate.net Lipases, particularly from Candida antarctica B, have shown efficacy in these transesterification reactions, often conducted in organic solvents like acetonitrile (B52724) to improve substrate solubility and enzyme activity. researchgate.net

Another area where enzymes are utilized is in the production of amino acids themselves, which can then serve as precursors for PCA derivatives. For example, enzymatic systems have been developed for the synthesis of L-pipecolic acid (L-PCA), a cyclic amino acid structurally related to PCA, from L-lysine using enzymes like L-lysine alpha-oxidase and Δ1-piperideine-2-carboxylate reductase. researchgate.net While this specifically relates to pipecolic acid, it illustrates the potential of enzymatic cascades for cyclic amino acid synthesis from linear precursors like lysine (B10760008).

Chemoenzymatic processes have also been applied to the synthesis of stereoisomers of compounds containing the pyroglutamic acid nucleus, such as monatin, where enzymatic hydrolysis of chemically synthesized racemic esters was used to introduce stereogenic centers. jst.go.jp This highlights the utility of enzymes in controlling stereochemistry in the synthesis of complex molecules incorporating the pyrrolidone ring.

Site-Selective Conjugation Approaches for Lysine Residues within Peptide and Protein Frameworks

Site-selective modification of peptides and proteins is crucial for creating homogeneous bioconjugates with defined properties. Lysine residues, with their nucleophilic ε-amino groups, are frequent targets for bioconjugation. nih.govpapyrusbio.comwikipedia.orgmdpi.comnih.gov However, the abundance of lysine residues in most proteins presents a significant challenge in achieving site-selectivity. nih.govmdpi.com

Exploration of Reaction Mechanisms for Targeted Lysine Modification

Targeted lysine modification relies on reaction mechanisms that favor the reaction of a specific lysine residue over others or over other nucleophilic amino acids like cysteine, serine, threonine, and tyrosine. nih.govresearchgate.net Common mechanisms for lysine conjugation include acylation, alkylation, and arylation, typically involving electrophilic reagents reacting with the nucleophilic ε-amine. papyrusbio.com

The reactivity of a lysine residue is influenced by its local microenvironment within the protein structure, which can affect its pKa and accessibility. mdpi.com Lysine residues with lower pKa values (meaning they are more deprotonated and thus more nucleophilic at physiological pH) are often more reactive. nih.govroyalsocietypublishing.org

Acylation with activated esters, such as N-hydroxysuccinimide (NHS) esters, is a widely used method for lysine modification, forming stable amide bonds. nih.govwikipedia.orgnih.govrhhz.net NHS esters are highly reactive but can suffer from hydrolysis and lack of chemoselectivity, reacting with other nucleophilic residues. nih.govpapyrusbio.com

Other reagents and mechanisms explored for lysine modification include sulfonyl fluorides, iminoboronates, diazonium salts, aldehydes, and isothiocyanates. nih.gov Reductive amination, a two-step process involving the formation of an imine intermediate with an aldehyde or ketone followed by reduction, is another method for modifying primary amines, including lysine. nih.govrhhz.net

More recent strategies aim for improved site-selectivity by exploiting differences in lysine reactivity based on their environment or by using directing groups. mdpi.comnih.gov For example, some reagents have been designed to selectively target lysine side-chains even in the presence of the N-terminus. papyrusbio.com

Development of Novel Reagents for Selective Bioconjugation

The development of novel reagents is key to achieving higher selectivity in lysine bioconjugation. Researchers are designing reagents that can react preferentially with specific lysine residues based on their unique chemical environment or proximity to a recognition site. nih.govacs.orgmit.edu

Examples of novel reagents and strategies include:

Vinylsulfonamides, such as N-Methyl-N-phenylethenesulfonamide, which have shown selectivity for the ε-amino group of lysine in the presence of a free N-terminus via aza-Michael addition. rsc.org

Sulfonyl acrylate (B77674) derivatives, which have been reported for site-selective modification of the most reactive lysine residue in proteins under slightly basic conditions. nih.govroyalsocietypublishing.org

Tunable amine reactive electrophiles (TAREs) that can react with lysine (and reversibly with cysteine) to generate stable modified products, with tunable reactivity and selectivity. rhhz.net

Reagents that utilize proximity effects, such as macrocycles that noncovalently bind to a protein and bring a reactive group close to a specific lysine residue, facilitating selective modification. acs.org

Linchpin-directed modification strategies using reagents with two electrophilic groups that react differently with lysine residues. nih.gov

Palladium-based oxidative addition complexes (OACs) installed via NHS esters for amine-selective conjugation. thieme-connect.com

These novel reagents and strategies aim to overcome the limitations of traditional methods, which often lead to heterogeneous mixtures of modified proteins due to the reaction occurring at multiple lysine sites. nih.govmdpi.commdpi.com

Photocatalytic and Green Chemistry Routes to Pyrrolidone Carboxylic Acid Analogues

Photocatalysis and green chemistry principles are being applied to the synthesis of chemical compounds, including pyrrolidone carboxylic acid analogues, to develop more sustainable and environmentally friendly processes.

Photocatalysis utilizes light to drive chemical reactions, often in the presence of a catalyst. Studies have explored the photocatalytic synthesis of cyclic amino acids like L-pipecolic acid from L-lysine using TiO2 as a photocatalyst. acs.orgfigshare.com The selectivity of these reactions can be influenced by the structure of the catalyst and the adsorption state of the starting material. acs.orgfigshare.com For example, the adsorption of L-lysine in an anionic form on P-25 TiO2 in the presence of water favored the production of L-pipecolic acid. acs.orgfigshare.com While this specific example relates to pipecolic acid, it demonstrates the potential of photocatalysis for the synthesis of cyclic amino acid derivatives from linear precursors.

Green chemistry approaches focus on minimizing or eliminating the use and generation of hazardous substances. This includes utilizing renewable feedstocks, developing energy-efficient processes, and employing environmentally benign solvents and catalysts. researchgate.netresearchgate.netacs.orgrsc.org

For pyrrolidone carboxylic acid derivatives, green chemistry routes are being explored, often starting from bio-based materials. For instance, N-substituted-2-pyrrolidone-4-carboxylic acids have been synthesized from itaconic acid, a renewable resource, by reacting it with primary amines via a bulk aza-Michael addition reaction. researchgate.netacs.orgrsc.org This method avoids harsh reaction conditions and complex purification steps, aligning with green chemistry principles. rsc.org

Enzymatic conversions also fall under the umbrella of green chemistry due to their ability to operate under mild conditions (aqueous, near-neutral pH) and their high specificity, reducing the need for protecting groups and minimizing by-product formation. researchgate.netbachem.com

The use of high-temperature, high-pressure water has also been investigated for the production of pyrrolidone carboxylic acid from glutamic acid, offering a potentially more efficient and environmentally friendly route compared to traditional methods. google.com

Solid-Phase Versus Solution-Phase Synthesis Comparability

Both solid-phase synthesis (SPPS) and solution-phase synthesis (LPPS) are widely used techniques for the synthesis of peptides and other organic molecules, each with its own advantages and limitations that influence their suitability for synthesizing Lysine PCA and its analogues. bachem.comamericanpeptidesociety.orgiris-biotech.demtoz-biolabs.comnih.gov

Solid-Phase Synthesis (SPPS): In SPPS, the growing molecule is attached to an insoluble solid support (resin), allowing for easy separation of excess reagents and by-products by filtration and washing after each reaction step. americanpeptidesociety.orgiris-biotech.de This simplifies purification and makes the process amenable to automation. americanpeptidesociety.orgiris-biotech.de SPPS is generally favored for the synthesis of peptides, particularly shorter to medium-length sequences, due to its speed and efficiency. americanpeptidesociety.orgmtoz-biolabs.com However, SPPS can face challenges with longer peptides, including reduced yields and accumulation of impurities. americanpeptidesociety.orgmtoz-biolabs.com Pyroglutamic acid formation from N-terminal glutamine residues can be a side reaction in SPPS. nih.gov

Solution-Phase Synthesis (LPPS): In LPPS, all reactions and purification steps are performed in a homogeneous solution. americanpeptidesociety.orgmtoz-biolabs.com LPPS offers greater flexibility in reaction conditions and allows for intermediate purification, which can lead to higher purity products, especially for shorter peptides. bachem.comamericanpeptidesociety.org LPPS is often considered more scalable for large-scale production compared to SPPS, as it doesn't have the limitations imposed by resin loading capacity. americanpeptidesociety.orgmtoz-biolabs.com However, purification in LPPS can be more complex and time-consuming, often requiring techniques like extraction and chromatography. americanpeptidesociety.orgmtoz-biolabs.com

Comparability for Lysine PCA and Analogues: The choice between SPPS and LPPS for synthesizing Lysine PCA or incorporating PCA or lysine into larger molecules depends on the specific target structure and scale of synthesis.

For synthesizing simple Lysine-PCA conjugates or incorporating PCA into short peptides, both methods could potentially be used. SPPS might be advantageous for ease of purification and potential for automation, while LPPS might offer better control over reaction conditions and intermediate purification.

When synthesizing peptides containing lysine residues that require site-selective modification with a PCA moiety or a derivative, SPPS is commonly used for building the peptide chain, and the selective modification step might be performed on-resin or after cleavage in solution. iris-biotech.deresearchgate.net

For the synthesis of complex pyrrolidone carboxylic acid analogues or larger molecules incorporating these structures, the choice would depend on factors like the solubility of intermediates, the need for intermediate purification, and the desired scale. LPPS might be preferred for larger scales or when complex purification is required. americanpeptidesociety.orgmtoz-biolabs.com

Data comparing the yields, purity, and efficiency of synthesizing Lysine PCA or specific analogues using both SPPS and LPPS would be valuable for determining the optimal approach for a given target molecule. While direct comparative data for Lysine PCA specifically is not widely available in the provided sources, the general principles and comparisons between SPPS and LPPS for peptide and organic synthesis are well-established.

Table 1: Comparison of Solid-Phase vs. Solution-Phase Synthesis

| Feature | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) |

| Purification | Easy separation by filtration americanpeptidesociety.orgiris-biotech.de | More complex, requires extraction/chromatography americanpeptidesociety.orgmtoz-biolabs.com |

| Automation | More amenable to automation americanpeptidesociety.orgiris-biotech.de | More difficult to automate mtoz-biolabs.com |

| Speed/Efficiency | Favored for speed and efficiency americanpeptidesociety.orgmtoz-biolabs.com | Can lead to higher yields for shorter peptides americanpeptidesociety.org |

| Scalability | Limited by resin capacity americanpeptidesociety.orgmtoz-biolabs.com | Easier to scale up americanpeptidesociety.orgmtoz-biolabs.com |

| Intermediate Purification | Typically only at the end bachem.com | Possible at intermediate stages bachem.com |

| Solvent Usage | Requires less solvent bachem.com | Requires larger quantities of solvent mtoz-biolabs.com |

| Peptide Length | Preferred for short to medium peptides mtoz-biolabs.com | More appropriate for long or complex peptides mtoz-biolabs.com |

Table 2: Common Reagents for Lysine Modification

| Reagent Class | Mechanism | Stability of Conjugate | Selectivity Issues | References |

| NHS Esters | Acylation | Stable amide bond | Reacts with α-amines, thiols, hydroxyls; Hydrolysis nih.govpapyrusbio.com | nih.govpapyrusbio.comwikipedia.orgnih.govrhhz.net |

| Isothiocyanates | Addition | Less stable thiourea | Targets N-termini and lysine side-chains papyrusbio.commdpi.com | nih.govpapyrusbio.commdpi.comnih.gov |

| Aldehydes/Ketones | Reductive Amination | Stable alkyl amine | Can react with other amines | nih.govnih.govrhhz.net |

| Sulfonyl Fluorides | Arylation | Stable | Explored for improved chemoselectivity nih.gov | nih.gov |

| Vinylsulfonamides | Aza-Michael Addition | Stable | Selective for ε-amine over N-terminus rsc.org | rsc.org |

| Sulfonyl Acrylates | Addition-Elimination | Stable | Selectivity based on lysine pKa nih.govroyalsocietypublishing.org | nih.govroyalsocietypublishing.org |

Comprehensive Analytical Techniques for Characterization of L Lysine Pyrrolidone Carboxylic Acid and Its Biological Intermediates

High-Resolution Mass Spectrometry and Proteomics for Conjugate Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and characterization of Lysine (B10760008) PCA and lysine modifications. HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of a compound and identifying potential modifications nih.govnih.govdrug-dev.com. Proteomics, the large-scale study of proteins, frequently employs MS-based techniques to identify and quantify post-translational modifications (PTMs) on lysine residues nih.govnih.govchomixbio.commdpi.comcreative-proteomics.comportlandpress.com.

Bottom-Up Proteomics for Site-Specific Lysine Modification Analysis

Bottom-up proteomics is a widely used strategy for identifying and localizing post-translational modifications on proteins nih.govnih.govmdpi.comcreative-proteomics.comportlandpress.com. This approach involves the enzymatic digestion of proteins into smaller peptides, typically using an enzyme like trypsin, which cleaves after lysine and arginine residues nih.govmdpi.comportlandpress.com. The resulting peptides are then analyzed by mass spectrometry nih.govnih.govmdpi.comcreative-proteomics.comportlandpress.com. Lysine is a frequent target for various PTMs, including acetylation, methylation, and ubiquitination nih.govnih.govchomixbio.commdpi.comnih.gov. In the context of Lysine PCA as a modification, bottom-up proteomics could be used to identify peptides containing the Lysine PCA moiety and pinpoint the specific lysine residue that has been modified nih.govdrug-dev.comnih.govmdpi.comportlandpress.com. High mass accuracy is crucial for distinguishing between different modifications that may have similar mass shifts nih.govnih.govbiorxiv.org. Enrichment techniques are often employed in bottom-up proteomics workflows to isolate modified peptides, as they are typically present at lower abundance compared to their unmodified counterparts nih.govmdpi.comportlandpress.com.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide complementary information to mass spectrometry, offering insights into the molecular architecture and functional groups of Lysine PCA and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and conformation of molecules mdpi.com. By analyzing the signals produced by atomic nuclei in a magnetic field, NMR can provide information about the types of atoms present, their connectivity, and their spatial arrangement mdpi.com. For Lysine PCA, NMR spectroscopy could be used to confirm its structure, including the formation of the dipeptide bond and the conformation of the lysine and pyrrolidone carboxylic acid moieties. NMR is also valuable for studying molecular interactions and dynamics mdpi.com. While not specifically found in the search results for Lysine PCA itself, NMR has been used to study the structure of amino acids and their derivatives nih.gov.

In Situ Infrared (IR) Spectroscopy for Reaction Mechanism Monitoring

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules, providing information about the functional groups present researchgate.netnih.gov. In situ IR spectroscopy allows for the real-time monitoring of chemical reactions and processes as they occur nih.govresearchgate.net. This can be particularly useful for studying the formation or transformation of Lysine PCA or related intermediates. For example, in situ FTIR spectroscopy has been used to monitor amidation reactions involving lysine, observing changes in characteristic IR bands corresponding to carboxyl and amide groups researchgate.net. While IR spectroscopy can be challenging for analyzing aqueous solutions due to water's strong absorption, techniques like attenuated total reflectance infrared (ATR-IR) spectroscopy can be employed researchgate.netspringernature.com. In situ ATR-IR has been used to investigate the adsorption behavior of lysine, providing insights into its protonation state and interaction with surfaces by monitoring specific vibrational fingerprints researchgate.net.

Chromatographic and Electrophoretic Separations in Conjugate Research

Chromatographic and electrophoretic techniques are essential for separating Lysine PCA and its intermediates from complex mixtures, enabling their isolation, purification, and subsequent analysis by techniques like MS and NMR.

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various chromatographic modes, such as reversed-phase liquid chromatography (HPLC), are commonly used for the separation of amino acids and their derivatives tandfonline.comjafs.com.plkoreascience.kroup.comgoogle.com. For instance, reversed-phase HPLC with different mobile phase compositions has been employed to separate various amino acid derivatives, including those of lysine tandfonline.comjafs.com.plkoreascience.kroup.com. The choice of stationary phase, mobile phase composition, and gradient program are optimized to achieve adequate resolution of the target analytes tandfonline.comjafs.com.plkoreascience.kroup.comgoogle.com. HPLC coupled with UV or fluorescence detection is frequently used for the quantitative analysis of separated compounds tandfonline.comjafs.com.plkoreascience.kroup.comgoogle.com.

Electrophoresis separates molecules based on their charge and size when subjected to an electric field. Gel electrophoresis, such as polyacrylamide gel electrophoresis (PAGE), is a common technique for separating proteins and nucleic acids biorxiv.orgacs.orgepfl.chbio-rad.com. Native PAGE separates molecules based on both charge and size while maintaining their native conformation, while SDS-PAGE separates primarily based on size after denaturation biorxiv.orgacs.orgepfl.chbio-rad.com. Electrophoresis can be applied to separate protein conjugates, with changes in electrophoretic mobility indicating the attachment of modifying groups acs.orgepfl.chaun.edu.eg. Micropreparative gel electrophoresis techniques have been developed for the purification of proteins and bioconjugates biorxiv.orgacs.orgepfl.ch. Capillary electrophoresis (CE) is another electrophoretic technique that can be used for the separation of proteins and peptides, and interactions with additives like SDS can be exploited to influence separation based on charge-to-mass ratio aun.edu.eg.

These separation techniques are often coupled directly with mass spectrometry (LC-MS or CE-MS) to provide online separation and detection, allowing for the identification and characterization of components within complex samples waters.comthermofisher.comgoogle.com.

Biosensor Development for Constituent Amino Acid and Metabolite Quantification

Biosensors offer highly sensitive, selective, and rapid detection of specific analytes by coupling a biological recognition element with a transducer researchgate.netrsc.org. For a compound like Lysine PCA, biosensor development could target either the intact molecule or its constituent parts, L-Lysine and Pyrrolidone Carboxylic Acid, particularly if analyzing samples where the compound may have undergone hydrolysis or is present alongside its precursors or degradation products.

Significant research has focused on the development of biosensors for L-Lysine quantification due to its importance in various fields, including food, feed, and diagnostics researchgate.netresearchgate.netnih.govnih.govacs.org. These biosensors often utilize enzymes such as L-lysine-α-oxidase, which catalyzes the oxidation of L-Lysine, producing a detectable signal (e.g., changes in oxygen levels, hydrogen peroxide, or ammonium (B1175870) ions) that can be measured by electrochemical or optical transducers researchgate.netnih.gov.

Electrochemical biosensors, including amperometric and potentiometric types, are prevalent for amino acid detection researchgate.netresearchgate.netnih.gov. Amperometric L-Lysine biosensors measure changes in current resulting from the enzymatic reaction researchgate.net. Potentiometric biosensors for L-Lysine often rely on ammonium-sensitive electrodes to detect the ammonium produced by lysine oxidase activity nih.gov.

Performance characteristics of L-Lysine biosensors reported in the literature demonstrate their analytical capabilities. For instance, L-Lysine biosensors have shown wide linear ranges, low detection limits, and relatively fast response times researchgate.netresearchgate.netnih.gov. A review highlights L-Lysine biosensors working ideally within a pH range of 5 to 10 and temperatures between 25 to 40 °C, with linear ranges from 0.01 to 5500 µM and detection limits spanning 0.000004 to 650 µM nih.gov. Response times typically range from 2 to 300 seconds, and storage stability can extend from 14 to 200 days nih.gov.

Developing a biosensor specifically for Lysine PCA would likely involve identifying a biological recognition element (e.g., an enzyme, antibody, or binding protein) that specifically interacts with the intact Lysine PCA molecule. Alternatively, a system could employ multiple biosensors targeting L-Lysine and PCA simultaneously to assess the composition of a sample containing Lysine PCA and its potential degradation products.

Research Findings on L-Lysine Biosensors:

| Biosensor Type | Enzyme Used | Detection Principle | Linear Range (µM) | Detection Limit (µM) | Response Time (s) | Storage Stability (days) | Reference |

| Amperometric | L-lysine-α-oxidase | Current change | 0.01 - 1000 | 0.01 | 3.95 | Not specified | researchgate.net |

| Potentiometric | Immobilized Lysine Oxidase | Ammonium detection | Near-logarithmic | Not specified | Not specified | Not specified | nih.gov |

| Various (Review) | Various | Various | 0.01 - 5500 | 0.000004 - 650 | 2 - 300 | 14 - 200 | nih.gov |

Note: The linear range for the potentiometric sensor was described as "near-logarithmic" within certain concentration ranges nih.gov. Specific numerical values were not provided in the abstract.

The application of biosensors for Lysine PCA or its constituents holds promise for rapid, on-site analysis, potentially reducing the need for complex sample preparation and specialized laboratory equipment associated with traditional chromatographic or spectroscopic methods.

Application of Multivariate Analysis in Characterization Data Interpretation

Characterization of Lysine PCA, especially in complex biological matrices or during process monitoring, can generate large and intricate datasets from various analytical techniques such as chromatography (HPLC, GC), mass spectrometry (MS), and spectroscopy (NMR, IR). Interpreting these complex datasets can be challenging, and multivariate analysis techniques provide powerful tools for extracting meaningful information, identifying patterns, and making classifications or predictions creative-proteomics.commdpi.comscienceopen.com.

Multivariate analysis methods, particularly Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are widely applied in metabolomics and amino acid analysis to explore variations within datasets, identify differentiating features, and build predictive models creative-proteomics.commdpi.comscienceopen.comoup.comdiva-portal.orgnih.govcreative-proteomics.commdpi.comresearchgate.net.

PLS-DA is a supervised method that extends PLS regression to classification problems creative-proteomics.commdpi.comscienceopen.com. It aims to find the latent variables that best separate predefined groups of samples while also explaining the maximum variance in the data mdpi.comscienceopen.com. This technique is particularly useful for identifying the variables (e.g., specific peaks in a chromatogram or spectrum) that contribute most to the separation between groups scienceopen.com. For Lysine PCA analysis, PLS-DA could be used to differentiate between samples containing different concentrations of Lysine PCA, distinguish pure Lysine PCA from mixtures with its constituents, or classify samples based on processing conditions or storage time by analyzing their chemical profiles.

Multivariate analysis is routinely used in amino acid profiling to identify patterns associated with different biological conditions or treatments oup.comnih.govnih.gov. Studies have utilized PCA and PLS-DA to analyze amino acid levels in biological samples to differentiate between healthy and diseased states or assess the impact of dietary interventions oup.comnih.gov. These applications demonstrate the power of multivariate methods in interpreting complex amino acid and metabolite data, which is directly relevant to analyzing Lysine PCA and its metabolic fate or presence in various samples.

Application of Multivariate Analysis in Metabolomics/Amino Acid Analysis:

| Technique | Type | Primary Use Case | Application in Lysine PCA Context (Potential) | Reference |

| PCA | Unsupervised | Dimensionality reduction, visualize data structure, identify outliers and trends | Explore variations in analytical data (spectroscopy, chromatography) of Lysine PCA samples, identify batch differences, detect degradation products. | mdpi.comscienceopen.commdpi.com |

| PLS-DA | Supervised | Classification, identify variables differentiating groups | Distinguish samples with varying Lysine PCA concentrations, classify samples based on purity or source, identify markers of degradation. | mdpi.comscienceopen.com |

By applying multivariate analysis to the data obtained from characterizing Lysine PCA, researchers can gain deeper insights into its properties, stability, and behavior in different environments, even when dealing with complex analytical outputs.

Q & A

How should experimental designs be structured for applying PCA to lysine-related datasets in metabolomics or genomics?

Methodological Answer:

Experimental designs must prioritize data quality and dimensionality. Collect datasets with variables directly linked to lysine metabolism (e.g., gene expression, metabolite concentrations) and ensure normalization to address scale disparities. Use variance thresholds (e.g., variables with >70% variance retention) to filter noise. For genomic studies, apply PCA to linkage disequilibrium matrices to reduce redundant SNPs . Include biological replicates to validate component stability, and document preprocessing steps (e.g., Hellinger transformation for compositional data) to enhance reproducibility .

How do researchers interpret variance explained by PCA components in lysine-focused studies?

Methodological Answer:

Variance explained by each principal component (PC) quantifies its contribution to total data variability. For example, in a GWAS study on watermelon seeds, PCA explained 26–85% of genetic variance across lysine-related SNPs . Researchers should report cumulative variance (e.g., PC1–PC3 explaining >70% variance) to justify component retention. Use scree plots to identify "elbow points" for optimal dimensionality reduction, and cross-validate with parallel analysis to avoid overfitting .

What strategies address missing data challenges in lysine PCA studies?

Advanced Answer:

For incomplete datasets, use probabilistic PCA (PPCA) or Bioconductor’s pcaMethods package, which employs expectation-maximization (EM) algorithms to estimate missing values without bias . Nonlinear PCA (NLPCA) is preferable for non-Gaussian lysine datasets, as it models latent variables through inverse functions, improving missing value imputation accuracy . Validate imputation robustness via cross-validation (e.g., randomly masking 10% of data and comparing imputed vs. observed values) .

How can contradictions between PCA results and alternative dimensionality reduction methods (e.g., t-SNE) be resolved?

Advanced Answer:

Contradictions often arise from PCA’s linear assumptions versus nonlinear methods like t-SNE. Compare factor loadings of top PCs with t-SNE feature importances to identify variables driving discrepancies. For lysine datasets with nonlinear structures (e.g., metabolite time-series), apply NLPCA or validate results via Procrustes analysis to assess alignment between methods . Use domain-specific validation (e.g., biological pathway enrichment for lysine-associated PCs) to confirm biological relevance .

What are the advantages of nonlinear PCA (NLPCA) over linear PCA in lysine studies?

Advanced Answer:

NLPCA captures nonlinear relationships in lysine datasets, such as metabolite responses to environmental gradients. For example, in Arabidopsis thaliana cold-stress experiments, NLPCA mapped nonlinear metabolite trajectories more accurately than linear PCA . Implement NLPCA via inverse models using autoassociative neural networks, and compare reconstruction errors to linear PCA to quantify performance gains .

How does multiblock PCA enhance interpretability in multi-omics studies involving lysine?

Advanced Answer:

Multiblock PCA partitions data into biologically meaningful blocks (e.g., genomics, proteomics) and identifies latent variables linking lysine-related features across blocks. However, consensus PCA (CPCA) may deflate data, losing information; instead, compute block-specific loadings from standard PCA results to retain interpretability . Validate via permutation tests to ensure block contributions are statistically significant .

What preprocessing steps are critical for lysine compositional data (e.g., metabolite ratios) before PCA?

Basic Answer:

Apply log-ratio transformations (e.g., Hellinger, centered log-ratio) to address compositional bias and Euclidean distance limitations . For zero-inflated data (common in metabolite studies), use Bayesian PCA or add pseudocounts. Standardize variables to unit variance to equalize contributions across amino acid concentrations .

How can PCA stability be assessed in lysine-related datasets?

Advanced Answer:

Use bootstrapping to resample datasets 1,000 times and compute confidence intervals for eigenvalues and loadings. Stability is indicated by overlapping intervals across replicates. For genomic data, apply Tracy-Widom tests to identify significant PCs under random matrix theory . Report instability sources (e.g., outliers, batch effects) and mitigate via robust PCA variants .

How do researchers assess variable contributions to PCA axes in lysine studies?

Basic Answer:

Factor loadings (correlations between variables and PCs) quantify contributions. Loadings >|0.3| are typically significant. Visualize contributions via "balance contribution circles," where variables exceeding √(d/p) (d = displayed axes, p = variables) are influential . For example, in lysine GWAS, SNPs with high loadings on PC1 may cluster in specific chromosomal regions .

What are best practices for integrating PCA results with downstream analyses (e.g., regression, clustering)?

Advanced Answer:

Use PC scores as covariates in regression models to control for population stratification in lysine GWAS . For clustering, apply k-means to PC scores and validate via silhouette analysis. Ensure consistency by comparing cluster assignments across multiple PCA runs. In metabolomics, correlate PC scores with external phenotypes (e.g., growth rates) to establish biological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.